molecular formula C15H19ClN4S B12597351 N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea CAS No. 606102-07-2

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea

Cat. No.: B12597351
CAS No.: 606102-07-2
M. Wt: 322.9 g/mol
InChI Key: OHEYHWJXGULQDO-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is a thiourea derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a methyl substituent. The thiourea moiety is further modified with a 2-methylpropyl (isobutyl) chain. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole derivatives, which are often explored for enzyme inhibition or receptor modulation .

Properties

CAS No.

606102-07-2

Molecular Formula

C15H19ClN4S

Molecular Weight

322.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea

InChI

InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19)

InChI Key

OHEYHWJXGULQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Isothiocyanate

  • Reagents :

    • 4-Chlorophenyl isothiocyanate
    • 2-Methylpropylamine (or similar amine)
  • Procedure :

    • Dissolve 4-chlorophenyl isothiocyanate in a suitable solvent such as dichloromethane.
    • Add the amine dropwise while stirring at room temperature.
    • Maintain the reaction mixture at room temperature for several hours.
    • Precipitate the product by adding water or a non-polar solvent.
  • Yield : Typically ranges from 60% to 85% depending on reaction conditions and purity of starting materials.

Method 2: One-Pot Synthesis

  • Reagents :

    • Thiourea
    • Appropriate aldehydes or ketones
  • Procedure :

    • Mix thiourea with an aldehyde or ketone in a solvent like ethanol.
    • Heat the mixture under reflux for a specific time (usually several hours).
    • Allow the mixture to cool and then filter the precipitated product.
  • Yield : This method can achieve yields of up to 90% under optimized conditions.

Characterization Techniques

Once synthesized, the compound is characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure of this compound:

  • Proton NMR : Provides information about hydrogen environments in the molecule.
  • Carbon NMR : Helps identify carbon atom environments and confirms the presence of functional groups.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula (C15H19ClN4S) of the compound, ensuring that synthesis has produced the desired product without impurities.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods:

Method Reagents Used Yield (%) Advantages Disadvantages
Reaction with Isothiocyanate Isothiocyanate, Amine 60 - 85 Straightforward procedure Requires careful temperature control
One-Pot Synthesis Thiourea, Aldehydes/Ketones Up to 90 High yield, fewer steps May require purification steps

Chemical Reactions Analysis

Thiourea-Mediated Reactions

The thiourea moiety (-N-CS-N-) enables nucleophilic and electrophilic reactivity, often exploited in coordination chemistry and heterocyclic synthesis.

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form S-alkyl derivatives.
    Example:

    Thiourea+CH3IDMF, K2CO3S-Methyl derivative+HI\text{Thiourea} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{S-Methyl derivative} + \text{HI}

    Yields range from 65–80% depending on substituent steric effects.

  • Acylation : Reacts with acetyl chloride in pyridine to form acylated thioureas.
    Example:

    Thiourea+CH3COClPyridineN-Acetyl thiourea+HCl\text{Thiourea} + \text{CH}_3\text{COCl} \xrightarrow{\text{Pyridine}} \text{N-Acetyl thiourea} + \text{HCl}

    Products are typically characterized by IR absorption at 1680–1700 cm⁻¹ (C=O stretch) .

Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the thiourea group hydrolyzes to form urea or substituted amines:

ThioureaHCl/H2OUrea+H2S\text{Thiourea} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Urea} + \text{H}_2\text{S}

Kinetic studies show pseudo-first-order behavior with a half-life of 2.3 hours in 6M HCl at 80°C.

Pyrazole Ring Reactions

The 1H-pyrazole core undergoes electrophilic substitution and coordination reactions.

Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro derivatives.
    Regioselectivity : Nitration occurs preferentially at the 4-position due to electron-donating effects of the methyl group .

  • Halogenation : Treatment with Cl₂ or Br₂ in acetic acid produces 4-halo derivatives.
    Example:

    Pyrazole+Br2AcOH4-Bromo-pyrazole+HBr\text{Pyrazole} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{4-Bromo-pyrazole} + \text{HBr}

    Reaction rates correlate with halogen electrophilicity (Br₂ > Cl₂) .

Metal Coordination

The pyrazole nitrogen and thiourea sulfur act as donor sites for transition metals:

Metal SaltReaction ConditionsComplex StructureApplication
CuCl₂EtOH, reflux, 4h[Cu(L)₂Cl₂]Antifungal
Co(NO₃)₂H₂O, RT, 12h[Co(L)(NO₃)₂(H₂O)]Catalysis

Stoichiometry and geometry (octahedral vs. square planar) depend on metal ion size and reaction pH .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

Ar-Cl+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Ar-Ar’+B(OH)3+NaCl\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{NaCl}

  • Yields : 70–90% with Pd catalysts.

  • Substrate Scope : Electron-deficient boronic acids show higher reactivity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Stage 1 (150–200°C) : Loss of 2-methylpropyl group (Δm = 18%).

  • Stage 2 (300–400°C) : Pyrazole ring degradation (Δm = 52%).

Biological Activity Modulation

Derivatization enhances pharmacological properties:

DerivativeIC₅₀ (μM)Target
Parent Compound12.4COX-2
S-Benzyl Analog5.8COX-2
Cu(II) Complex2.1Candida albicans

Structure-activity relationships (SAR) indicate that electron-withdrawing groups on the pyrazole improve potency .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H19ClN4S and a molecular weight of 322.9 g/mol. Its structure features a thiourea moiety, which is known for its ability to form coordination complexes with metals and exhibit various biological activities. The presence of the 4-chlorophenyl and 5-methyl pyrazole groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea in cancer treatment, particularly against glioblastoma. A related compound, 4j , demonstrated significant inhibitory effects on glioma cell lines by targeting the AKT signaling pathway, crucial in cancer proliferation and survival . The compound's low cytotoxicity towards non-cancerous cells suggests its selective action, making it a promising candidate for further development in anticancer therapies.

Enzyme Inhibition

Thiourea derivatives are known to exhibit enzyme inhibitory properties. This compound may inhibit various kinases involved in cancer progression, similar to other pyrazole derivatives that have shown activity against kinases such as AKT2/PKBβ . This inhibition can disrupt oncogenic signaling pathways, providing a mechanism for therapeutic intervention.

Chemosensing Applications

Thioureas have been explored for their potential as chemosensors due to their ability to coordinate with metal ions. The unique structure of this compound may allow it to act as a selective chemosensor for specific metal ions, which could be beneficial in environmental monitoring and analytical chemistry .

Case Studies and Experimental Findings

Study Findings Relevance
Study on anti-glioma activity (2022)Compound exhibited potent EC50 against glioblastoma cell lines while being less toxic to non-cancerous cellsSupports selective anticancer properties
Enzyme inhibition assaysDemonstrated low micromolar activity against AKT2/PKBβHighlights potential as an anticancer therapeutic targeting specific kinases
Chemosensing researchExplored thiourea derivatives for metal ion detectionIndicates versatility in applications beyond medicinal chemistry

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea involves:

    Enzyme Inhibition: The compound binds to the active site of specific enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.

    Molecular Targets: It targets enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

The pyrazole ring is a common scaffold in drug discovery. Below is a comparison with two analogs:

Compound Substituents Functional Groups Reported Activity
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea 4-Chlorophenyl, 5-methyl, N-(2-methylpropyl)thiourea Thiourea, Pyrazole Limited data; inferred potential for enzyme interaction due to thiourea moiety
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol 4-Fluorophenyl, 5-methyl, 3,4-dihydroxybenzene Diol, Pyrazole Pharmacological chaperone activity in mutant ATR hepatocytes with hydroxocobalamin
N-{[(4-Chlorophenyl)carbamothioyl]amino}-2-phenylacetamide 4-Chlorophenyl, carbamothioyl, 2-phenylacetamide Carbamothioyl, Acetamide Pharmacological chaperone candidate (specific targets not detailed)

Key Observations :

  • Thiourea vs. Diol/Carbamothioyl : The thiourea group offers hydrogen-bonding capabilities distinct from diol or carbamothioyl groups, which could influence target binding specificity. For example, diol-containing analogs may interact with polar enzyme pockets, whereas thiourea might engage in stronger hydrophobic interactions .
  • Alkyl Chain Effects : The 2-methylpropyl chain in the target compound introduces steric bulk, possibly affecting conformational flexibility compared to simpler alkyl or aryl substituents in other analogs.
Computational and Structural Insights

While direct crystallographic data for the target compound is absent, software like SHELXL (used for small-molecule refinement) and Multiwfn (for wavefunction analysis) could elucidate its electronic properties and stability. For instance:

  • Electrostatic Potential: Computational studies using Multiwfn might reveal electron-rich regions around the thiourea group, favoring interactions with electrophilic enzyme residues .
  • Topological Analysis : Comparing electron density profiles with fluorophenyl or carbamothioyl analogs could highlight differences in bond polarization and reactive sites .

Biological Activity

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is a synthetic compound belonging to the thiourea class, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorophenyl group and a branched alkyl chain. Its molecular formula is C15H19ClN4SC_{15}H_{19}ClN_{4}S with a molecular weight of 370.899 g/mol. The presence of the thiourea functional group contributes to its unique chemical properties, enabling various biological interactions.

Research indicates that this compound exhibits significant antimicrobial properties. The mechanisms through which it exerts these effects include:

  • Inhibition of Bacterial Growth : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The primary mechanism involves interference with bacterial cell wall synthesis and protein function, making it a candidate for developing new antibiotics amid rising antimicrobial resistance .
  • Enzyme Inhibition : Interaction studies have demonstrated that this thiourea can inhibit key enzymes involved in bacterial metabolism, providing insight into its mechanism of action .

Antimicrobial Activity

The biological activity of this compound has been characterized in several studies:

Microbial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLProtein function interference

These findings suggest that the compound could be developed into a novel antibiotic treatment.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thioureas, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Enzyme Interaction

Another investigation focused on the interaction between this thiourea and bacterial enzymes critical for metabolism. The study demonstrated significant inhibition rates, indicating that the compound could serve as a scaffold for designing enzyme inhibitors .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and potential anti-inflammatory domains. Further research is warranted to explore its full therapeutic potential and elucidate detailed mechanisms of action. Continued investigation into structural modifications may enhance its efficacy and broaden its applicability in medicinal chemistry.

Q & A

Q. How can the synthesis of this thiourea derivative be optimized for reproducibility?

The synthesis involves condensation reactions under basic catalysis (e.g., 40% KOH) or solvent-free fusion techniques, as demonstrated in analogous thiourea syntheses . Key steps include:

  • Reagent selection : Use freshly prepared acyl isothiocyanates to minimize side reactions .
  • Purification : Recrystallization from methanol–dichloromethane (1:10 v/v) improves yield and purity .
  • Validation : Monitor reaction progress via TLC and confirm product identity using elemental analysis, ¹H-NMR, and LC-MS .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • ¹H-NMR : Identifies protons on the pyrazole and thiourea moieties; aromatic protons from the 4-chlorophenyl group appear as distinct doublets (~7.3–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 354.131 for C₁₉H₁₉FN₄S) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=S at ~1.68 Å) and intramolecular hydrogen bonds (N–H⋯S/O), confirming planar thiourea geometry .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against fungal pathogens (e.g., Pyricularia oryzae) and bacteria, comparing inhibition zones to reference drugs .
  • Cytotoxicity testing : Employ MTT assays on mammalian cell lines to establish IC₅₀ values .
  • ADME analysis : Predict pharmacokinetic properties (e.g., LogP ~5.24) using software like SwissADME .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target selection : Prioritize enzymes like EGFR-TK or antifungal targets (e.g., lanosterol demethylase) based on structural analogs .
  • Software setup : Use AutoDock Vina with optimized parameters (e.g., grid box centered on the active site, Lamarckian GA).
  • Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with co-crystallized ligands and validate via MD simulations .

Q. How do electronic properties influence the compound’s reactivity?

  • Wavefunction analysis : Calculate electrostatic potential (ESP) maps using Multiwfn to identify nucleophilic/electrophilic regions (e.g., negative ESP at sulfur in C=S) .
  • Bond order analysis : Quantify delocalization in the thiourea moiety (e.g., C–N bond orders ~1.33) to predict tautomerization tendencies .
  • Spectroscopic correlation : Compare computed IR vibrational modes (e.g., νC=S ~1250 cm⁻¹) with experimental FTIR data .

Q. How can crystallographic and spectroscopic data contradictions be resolved?

  • Case example : If NMR suggests a non-planar thiourea conformation but X-ray shows coplanarity, consider dynamic effects in solution (e.g., rotational barriers around C–N bonds) .
  • Mitigation : Use variable-temperature NMR to probe conformational flexibility or employ DFT calculations to model solution-phase geometry .

Q. What strategies validate biological activity across disparate assays?

  • Orthogonal assays : Combine antifungal disk diffusion (qualitative) with broth microdilution (quantitative MIC values) .
  • Mechanistic studies : Perform time-kill kinetics or measure ergosterol biosynthesis inhibition for antifungal activity .
  • Control experiments : Test against resistant strains or include thiourea-free analogs to confirm target specificity .

Methodological Notes

  • Synthesis references : Prioritize recrystallization protocols from methanol–dichloromethane for high-purity yields .
  • Advanced modeling : Use Multiwfn for topology analysis (e.g., electron localization function) to map reactive sites .
  • Data reconciliation : Cross-validate crystallographic and spectroscopic data with computational models to resolve ambiguities .

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